Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1822317-82-7
VCID: VC8427610
InChI: InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5-,6-,7?/m1/s1
SMILES: C1C2C=CC1C(C2C(=O)O)C(=O)O
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol

Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

CAS No.: 1822317-82-7

Cat. No.: VC8427610

Molecular Formula: C9H10O4

Molecular Weight: 182.17 g/mol

* For research use only. Not for human or veterinary use.

Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid - 1822317-82-7

Specification

CAS No. 1822317-82-7
Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
IUPAC Name (1S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Standard InChI InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5-,6-,7?/m1/s1
Standard InChI Key NIDNOXCRFUCAKQ-RKEPMNIXSA-N
Isomeric SMILES C1[C@H]2C=C[C@H]1C([C@@H]2C(=O)O)C(=O)O
SMILES C1C2C=CC1C(C2C(=O)O)C(=O)O
Canonical SMILES C1C2C=CC1C(C2C(=O)O)C(=O)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core consists of a bicyclo[2.2.1]hept-5-ene (norbornene) skeleton, a bridged bicyclic system with inherent strain that influences reactivity. The two carboxylic acid groups occupy the 2- and 3-positions of the norbornene framework, creating a rigid, planar region conducive to hydrogen bonding and coordination chemistry. The stereochemistry is defined by four chiral centers (1S,2R,3S,4S), resulting in a racemic mixture of enantiomers .

Key Structural Data:

PropertyValue
IUPAC Name(1S,2R,3S,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Molecular FormulaC₉H₁₀O₄
Molecular Weight182.17 g/mol
CAS Registry Number1822317-82-7
InChIInChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5-,6-,7?/m1/s1

Stereochemical Implications

The rac designation indicates a racemic mixture of the (1S,2R,3S,4S) and (1R,2S,3R,4R) enantiomers. This stereochemical complexity impacts crystallization behavior, solubility, and biological activity. For instance, enantiopure forms of related norbornene dicarboxylic acids exhibit distinct binding affinities in enzyme inhibition studies .

Synthesis and Resolution

Synthetic Routes

The synthesis typically involves a multi-step approach:

  • Diels-Alder Cycloaddition: Cyclopentadiene and a dienophile (e.g., maleic anhydride) form the norbornene core.

  • Functionalization: Hydrolysis or oxidation introduces carboxylic acid groups at the 2- and 3-positions.

  • Racemic Mixture Formation: Non-stereoselective conditions yield the rac variant .

Resolution Techniques

Enantiomeric separation has been achieved via chiral resolving agents. For example, ( ± )-bicyclo[2.2.1]hept-5-ene-trans-2,3-dicarboxylic acid was resolved using ( − )-cinchonine, forming diastereomeric salts separable by crystallization . The cinchoninium salt of the (S,S)-enantiomer crystallizes preferentially, enabling isolation in 72% yield .

Physicochemical Properties

Experimental Data

PropertyValueSource
LogP (Partition Coefficient)0.42
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Polar Surface Area75 Ų
Rotatable Bonds2

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited solubility in nonpolar solvents . Its stability under ambient conditions is attributed to the rigid bicyclic framework and intramolecular hydrogen bonding between carboxylic acid groups.

Applications and Comparative Analysis

Pharmaceutical Relevance

The compound’s dual carboxylic acid groups enable chelation of metal ions, making it a candidate for:

  • Enzyme Inhibition: Analogues have shown activity against metalloproteases .

  • Drug Delivery: Functionalization of the norbornene core facilitates conjugation with bioactive molecules.

Materials Science

  • Polymer Monomers: Norbornene derivatives are precursors for ring-opening metathesis polymerization (ROMP).

  • Coordination Polymers: The carboxylic acid groups can link metal nodes in MOFs.

Comparison with Analogues

CompoundCAS NumberKey Difference
(1S,2R,3R,4S)-Isomer3813-52-3Altered stereochemistry at C3
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid538-32-7Single carboxylic acid group

The rac variant’s stereochemical diversity offers broader reactivity than its enantiopure or monoacid counterparts .

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